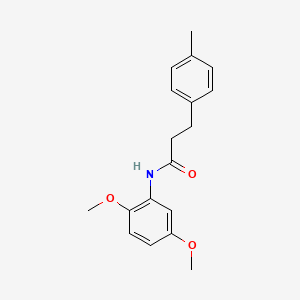![molecular formula C19H17ClF3N3O2S B4568526 1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4568526.png)
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Overview
Description
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA is a useful research compound. Its molecular formula is C19H17ClF3N3O2S and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is 443.0682101 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation
A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives of N'-(substituted phenyl)ureas, which exhibited good activity as plant growth regulators. This research highlights the potential of urea derivatives in agricultural applications (Song Xin-jian et al., 2006).
Anticancer Agents
Jian Feng and colleagues (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, showing significant antiproliferative effects on various cancer cell lines. This study suggests the potential of urea derivatives as new anticancer agents, highlighting their role in medicinal chemistry (Jian Feng et al., 2020).
Antimicrobial and Antifungal Activity
K. Sujatha and associates (2019) synthesized aminothiazole derivatives of urea and evaluated their antibacterial and antifungal activities. Their findings suggest the effectiveness of these compounds against various bacteria and fungi, indicating the potential of urea derivatives in pharmaceutical applications (K. Sujatha et al., 2019).
Antioxidant Activity
M. V. B. Reddy and team (2015) created urea derivatives with thiazole moieties and evaluated their antioxidant activity. The study reveals the promising potential of these compounds as new class of potent antioxidant agents (M. V. B. Reddy et al., 2015).
Corrosion Inhibition
B. Mistry and others (2011) examined the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel. Their research contributes to the understanding of urea derivatives in industrial applications, particularly in protecting metals from corrosion (B. Mistry et al., 2011).
Cytokinin-like Activity in Plants
A. Ricci and C. Bertoletti (2009) discussed urea derivatives as synthetic compounds that regulate cell division and differentiation in plants, particularly highlighting the cytokinin-like activity of certain urea compounds (A. Ricci et al., 2009).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-4-12(20)10-13)14-6-8-15(9-7-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUNSEJIGYILSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4568444.png)

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4568469.png)
![(4-BENZYLPIPERAZINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B4568475.png)
![3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4568477.png)
![3-(4-methoxybenzyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4568478.png)
![N-{[2-(3,4-dichlorobenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4568486.png)
![ETHYL 2-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4568498.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide](/img/structure/B4568504.png)

![N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N'-PHENETHYLTHIOUREA](/img/structure/B4568519.png)
![4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4568521.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4568541.png)
![N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4568544.png)
